5-Bromo-2-nitrothiazole
CAS No.: 182692-69-9; 3034-48-8
Cat. No.: VC4540661
Molecular Formula: C3HBrN2O2S
Molecular Weight: 209.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182692-69-9; 3034-48-8 |
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Molecular Formula | C3HBrN2O2S |
Molecular Weight | 209.02 |
IUPAC Name | 5-bromo-2-nitro-1,3-thiazole |
Standard InChI | InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
Standard InChI Key | RTBUHHOZDGNXDE-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular structure of 5-bromo-2-nitrothiazole consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with bromine and nitro substituents at positions 5 and 2. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃HBrN₂O₂S | |
Molecular Weight | 209.02 g/mol | |
Melting Point | 84–88°C | |
Spectral Data (IR) | C=N: ~1,550 cm⁻¹; N-O: ~1,350 cm⁻¹ | |
Solubility | Low in polar solvents |
The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to redox activity and hydrogen-bonding interactions.
Isomerization Dynamics
A notable feature of 5-bromo-2-nitrothiazole is its thermal isomerization to 2-bromo-5-nitrothiazole under specific conditions. This rearrangement, observed during reactions with weakly basic amines, results in competitive pathways:
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Direct nucleophilic displacement of bromine at position 5.
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Isomerization to the 2-bromo-5-nitro isomer, followed by substitution at position 2 .
X-ray crystallography confirms the structural identity of rearrangement products, underscoring the importance of reaction conditions in synthetic applications .
Synthesis and Industrial Production
Industrial-Scale Production
Industrial methods optimize yield (>85%) through:
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Continuous-flow reactors to minimize side reactions.
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Catalytic bromination using FeBr₃.
Challenges include controlling isomerization during large-scale reactions, which necessitates precise temperature regulation .
Biological Activity and Mechanisms
Antimicrobial Effects
5-Bromo-2-nitrothiazole demonstrates broad-spectrum antimicrobial activity:
Organism | Mechanism of Action | IC₅₀/EC₅₀ | Source |
---|---|---|---|
Helicobacter pylori | PFOR enzyme inhibition | 0.8 µM | |
Clostridium difficile | Disruption of redox cycling | 1.2 µM | |
Giardia duodenalis | Flavohemoglobin targeting | 0.5 µM |
The nitro group undergoes reductive activation in anaerobic environments, generating reactive intermediates that disrupt microbial metabolism.
Applications in Scientific Research
Medicinal Chemistry
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Anticancer Probes: Bromine substitution enhances DNA intercalation, with preliminary studies showing cytotoxicity in HeLa cells (EC₅₀ = 12 µM).
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Enzyme Inhibition Studies: Used to investigate cytochrome P450 interactions, revealing mixed-type inhibition (Ki = 4.3 µM).
Industrial Applications
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Dye Synthesis: Serves as a precursor for thiazole-based pigments.
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Polymer Additives: Nitro-thiazole derivatives improve thermal stability in polyesters.
Comparative Analysis with Analogues
The dual bromine-nitro substitution in 5-bromo-2-nitrothiazole confers distinct electronic and steric effects, enabling unique binding modes in biological systems .
Future Research Directions
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Derivative Synthesis: Modifying the thiazole ring with fluorinated groups to enhance blood-brain barrier penetration.
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Isomerization Control: Developing catalysts to suppress thermal rearrangement during synthesis .
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Multitarget Drug Design: Exploiting MAO-B/ChE dual inhibition for Parkinson’s disease .
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